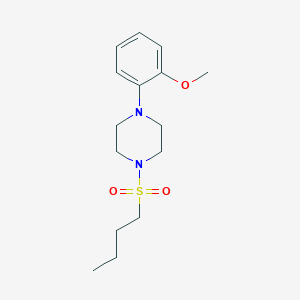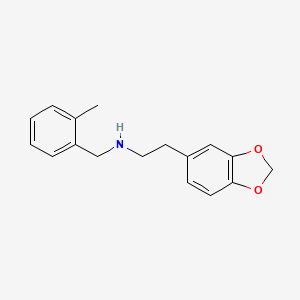![molecular formula C18H16FN5O B5432745 1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5432745.png)
1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The specific compound you mentioned has additional functional groups attached to the indole core, including a fluorine atom, a methyl group, and a complex group containing a pyridine and an oxadiazole .
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One of the most common methods is the Fischer indolisation, which is a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles . This procedure is rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a 1H-indol-2-yl core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this core are a fluorine atom at the 5-position, a methyl group, and a complex group containing a pyridine and an oxadiazole .Orientations Futures
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered a “privileged scaffold” within the drug discovery arena . Therefore, the future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c1-24(10-14-9-12-8-13(19)5-6-15(12)21-14)11-17-22-18(23-25-17)16-4-2-3-7-20-16/h2-9,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULYPVDBPKXCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(N1)C=CC(=C2)F)CC3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B5432667.png)
![rel-(4aS,8aR)-6-(1,3-benzothiazol-2-yl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5432683.png)
![((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine](/img/structure/B5432685.png)
![cis-4-(4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-1,2,3-triazol-1-yl)cyclohexanamine hydrochloride](/img/structure/B5432701.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5432704.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5432715.png)
![1-[3-(diethylamino)propyl]-4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5432718.png)

![2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate](/img/structure/B5432729.png)
![2-methyl-2-[(3-phenyl-2-propen-1-yl)amino]-1-propanol hydrochloride](/img/structure/B5432733.png)
![N-isopropyl-N-phenyl-2-[2-(2-phenylvinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5432741.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5432751.png)
![3-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432761.png)